

Preliminary Investigation of Sodium Hydrogen Adipate as a pH Buffer: A Technical Guide

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Compound of Interest

Compound Name: Sodium hydrogen adipate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Effective pH control is paramount in pharmaceutical formulations to ensure drug stability, solubility, and ultimately, therapeutic efficacy.[1][2] This technical guide provides a preliminary investigation into the properties of **sodium hydrogen adipate** as a versatile pH buffer for applications in research and drug development. Adipic acid, a dicarboxylic acid, possesses two pKa values, rendering its monosodium salt, **sodium hydrogen adipate**, a potentially effective buffer across two distinct pH ranges. This document outlines the fundamental physicochemical properties of **sodium hydrogen adipate**, detailed experimental protocols for its preparation and characterization, and a theoretical framework for understanding its buffering capacity. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate comprehension and implementation in a laboratory setting.

Introduction to Sodium Hydrogen Adipate as a Buffer

Buffers are aqueous solutions that resist changes in pH upon the addition of small quantities of an acid or a base.[3] In pharmaceutical formulations, buffers are critical for maintaining the optimal pH for drug stability, solubility, and patient comfort.[4] **Sodium hydrogen adipate** (monosodium adipate) is the monosodium salt of adipic acid, a six-carbon dicarboxylic acid.[5]

The diprotic nature of adipic acid, with two distinct pKa values, suggests that **sodium hydrogen adipate** can serve as an effective buffer in two separate pH regions.^{[6][7]} This makes it a potentially valuable excipient in the formulation of a wide range of pharmaceutical products, from oral solutions to parenteral preparations. Adipates are already utilized in the food industry as acidity regulators and have been explored in drug delivery systems, indicating a favorable preliminary safety profile.^{[6][8]}

Physicochemical Properties

A thorough understanding of the physicochemical properties of a buffer is essential for its effective application. Key properties of adipic acid and its sodium salts are summarized below.

Property	Value	Reference
Adipic Acid pKa1	4.43	^[9]
Adipic Acid pKa2	5.64	^[9]
Sodium Adipate Solubility in Water	Freely soluble	Not explicitly quantified in search results
Adipic Acid Solubility in Water	Slightly soluble	^[6]
Sodium Hydrogen Adipate Molecular Formula	C ₆ H ₉ NaO ₄	^[5]
Sodium Hydrogen Adipate Molar Mass	168.12 g/mol	^[5]

Buffering Mechanism and Effective Range

The buffering capacity of **sodium hydrogen adipate** stems from the equilibrium between adipic acid (H₂A), the hydrogen adipate ion (HA⁻), and the adipate ion (A²⁻). The two pKa values of adipic acid, approximately 4.43 and 5.64, indicate two optimal buffering regions.^[9]

- **First Buffering Region (pH ≈ pKa1):** In this range, the equilibrium between adipic acid (H₂A) and the hydrogen adipate ion (HA⁻) is predominant. This region is effective for buffering against both acidic and basic additions.

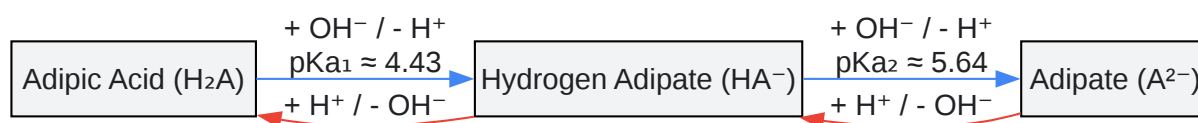
- Second Buffering Region ($\text{pH} \approx \text{pKa}_2$): Here, the equilibrium between the hydrogen adipate ion (HA^-) and the adipate ion (A^{2-}) provides the buffering capacity.

The Henderson-Hasselbalch equation can be applied to each buffering region to estimate the pH of the buffer solution.[7]

For the first buffering region: $\text{pH} = \text{pKa}_1 + \log_{10}([\text{HA}^-]/[\text{H}_2\text{A}])$

For the second buffering region: $\text{pH} = \text{pKa}_2 + \log_{10}([\text{A}^{2-}]/[\text{HA}^-])$

The effective buffering range for each pKa is generally considered to be $\text{pKa} \pm 1$.[3]



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Caption: Equilibrium of Adipic Acid and its Conjugate Bases.

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of a **sodium hydrogen adipate** buffer.

Preparation of a Sodium Hydrogen Adipate Buffer Solution (Target $\text{pH} \approx 4.9$)

This protocol describes the preparation of a 0.1 M **sodium hydrogen adipate** buffer with a target pH around the midpoint of the two pKa values.

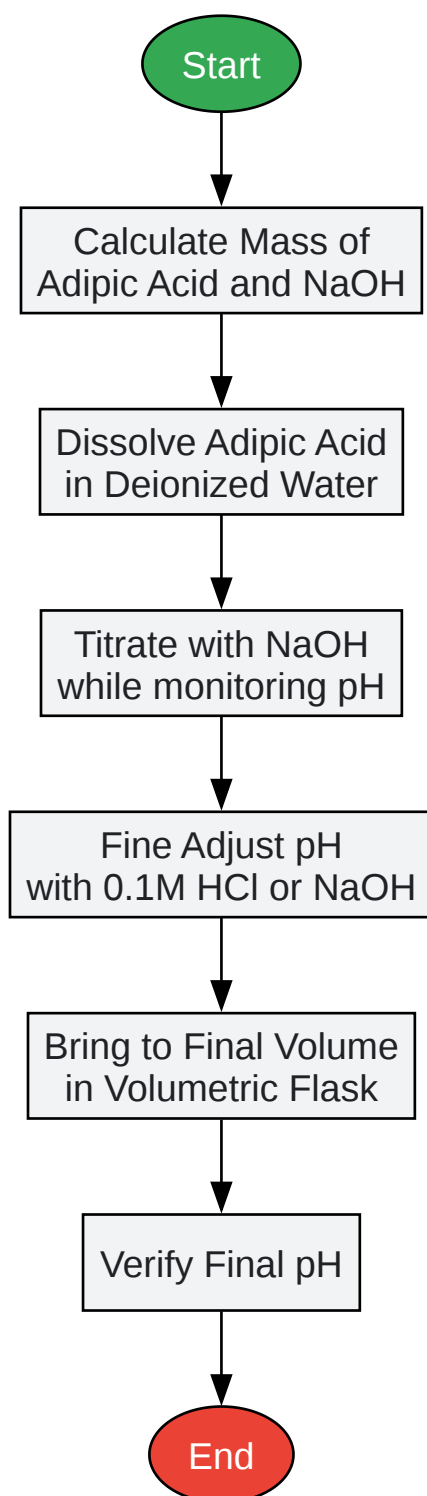
Materials:

- Adipic acid ($\text{C}_6\text{H}_{10}\text{O}_4$)
- Sodium hydroxide (NaOH)

- Deionized water
- 0.1 M Hydrochloric acid (HCl)
- 0.1 M Sodium hydroxide (NaOH)
- pH meter
- Volumetric flasks
- Beakers
- Magnetic stirrer and stir bar

Procedure:

- Calculate Required Masses: To prepare a 0.1 M buffer, calculate the mass of adipic acid and sodium hydroxide needed. For a solution where $[HA^-]$ is maximized, a 1:1 molar ratio of adipic acid to NaOH is a good starting point.
- Dissolution: Weigh the calculated amount of adipic acid and dissolve it in approximately 80% of the final desired volume of deionized water in a beaker.
- Titration to Target pH: While stirring, slowly add a standardized solution of sodium hydroxide (e.g., 1 M NaOH) to the adipic acid solution. Monitor the pH continuously using a calibrated pH meter.
- pH Adjustment: Continue adding NaOH until the pH approaches the target value (e.g., 4.9). Use 0.1 M NaOH or 0.1 M HCl for fine adjustments to reach the exact desired pH.
- Final Volume: Once the target pH is achieved, transfer the solution to a volumetric flask and add deionized water to the final volume.
- Verification: Re-measure the pH of the final buffer solution to ensure it is at the desired value.



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Caption: Workflow for **Sodium Hydrogen Adipate** Buffer Preparation.

Determination of Buffer Capacity

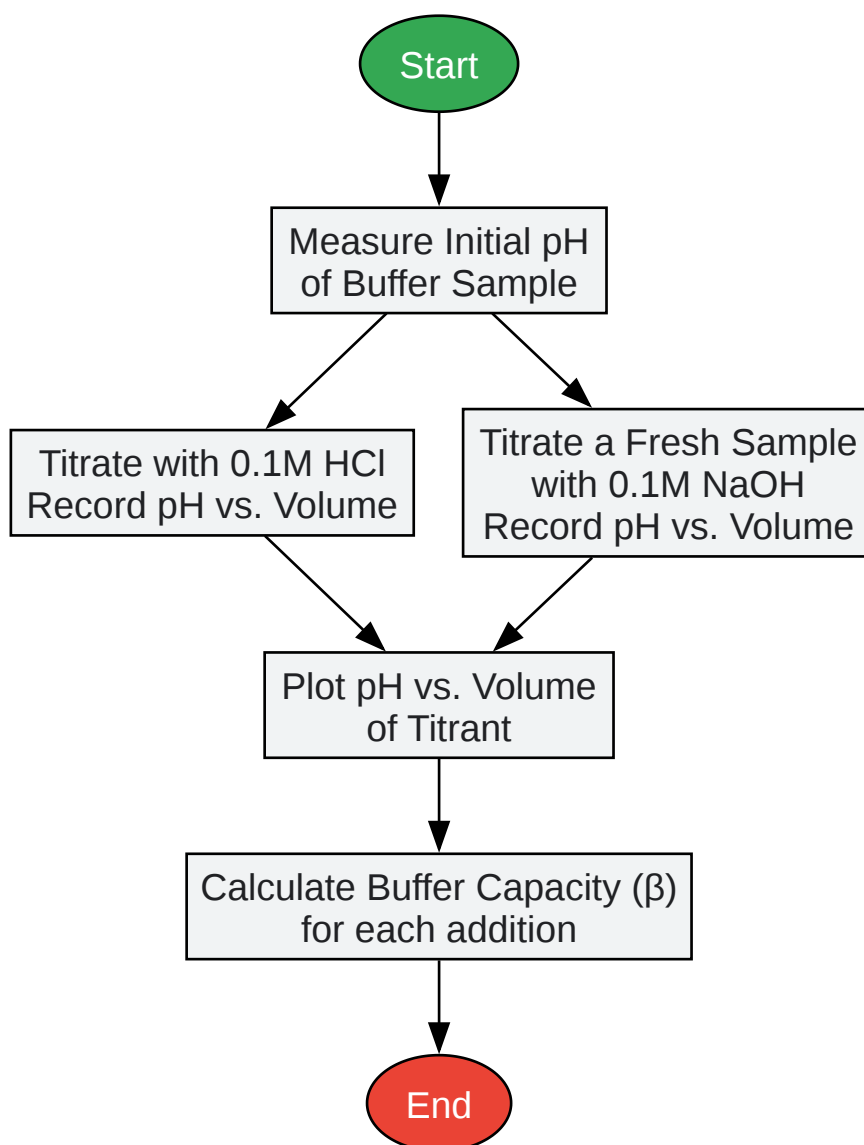
Buffer capacity (β) is a quantitative measure of a buffer's resistance to pH change upon the addition of an acid or base. It is defined as the moles of strong acid or base required to change the pH of one liter of the buffer by one unit.^[10]

Materials:

- Prepared **sodium hydrogen adipate** buffer solution
- Standardized 0.1 M HCl
- Standardized 0.1 M NaOH
- Calibrated pH meter
- Burettes
- Beaker
- Magnetic stirrer and stir bar

Procedure:

- Initial pH: Place a known volume (e.g., 50 mL) of the prepared buffer solution into a beaker and measure the initial pH.
- Titration with Acid: Fill a burette with standardized 0.1 M HCl. Add small, precise increments (e.g., 0.5 mL) of HCl to the buffer solution while stirring. Record the pH after each addition.
- Continue Titration: Continue adding HCl until the pH has dropped by at least one pH unit from the initial value.
- Titration with Base: Repeat the process with a fresh 50 mL sample of the buffer solution, this time titrating with standardized 0.1 M NaOH and recording the pH increase.
- Data Analysis: Plot the pH of the solution versus the volume of acid or base added. The buffer capacity can be calculated for each addition using the formula: $\beta = (\text{moles of H}^+ \text{ or OH}^- \text{ added}) / (\Delta\text{pH} \times \text{volume of buffer in L})$



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Caption: Experimental Workflow for Determining Buffer Capacity.

Quantitative Data

While specific experimental data for the buffer capacity of **sodium hydrogen adipate** is not readily available in the literature, a theoretical buffer capacity curve can be generated based on the pKa values of adipic acid. The buffer capacity is maximal at the pKa values and is dependent on the total buffer concentration.

Table of Theoretical Buffer Maxima:

pH	Expected Buffer Capacity
4.43 (pKa1)	Maximum
5.03 (midpoint)	Minimum between pKa's
5.64 (pKa2)	Maximum

Applications in Drug Development

The dual buffering range of **sodium hydrogen adipate** makes it a candidate for various pharmaceutical applications:

- **Formulation of Oral Liquids:** To maintain the pH of a solution to ensure drug solubility and stability.
- **Parenteral Formulations:** Adjusting the pH of injectable drugs to be closer to physiological pH, which can reduce pain on injection.[4]
- **Topical Preparations:** Ensuring the stability of active pharmaceutical ingredients in creams and ointments.[4]
- **Drug Delivery Systems:** Adipate-based polymers have been investigated for use in nanocarriers for drug delivery.[8][11]

Conclusion

Sodium hydrogen adipate presents itself as a promising and versatile pH buffer for the pharmaceutical industry. Its diprotic nature provides two distinct buffering regions, offering flexibility in formulation development. The experimental protocols detailed in this guide provide a framework for the preparation and rigorous characterization of **sodium hydrogen adipate** buffers. Further experimental investigation to generate comprehensive buffer capacity data is warranted to fully realize its potential as a valuable excipient in drug development.

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